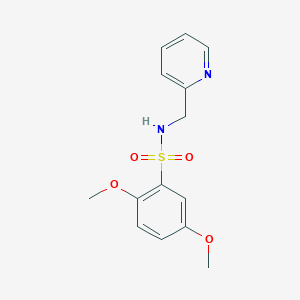
2,5-dimethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dimethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide is a versatile chemical compound used in scientific research. It exhibits intriguing properties, making it valuable for various applications such as drug synthesis, catalysis, and material science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dimethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide typically involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with pyridin-2-ylmethanamine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or distillation.
化学反应分析
Types of Reactions: 2,5-Dimethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides or aromatic compounds.
科学研究应用
2,5-Dimethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide is used in various scientific research applications:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of 2,5-dimethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved may include signal transduction, metabolic pathways, or cellular processes .
相似化合物的比较
N-(pyridin-2-yl)amides: These compounds share the pyridin-2-yl moiety and exhibit similar biological activities.
2-(pyridin-2-yl)pyrimidine derivatives: These compounds have a pyrimidine core and are used in medicinal chemistry for their diverse biological activities.
Uniqueness: 2,5-Dimethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide is unique due to its combination of the dimethoxybenzene and pyridin-2-ylmethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in drug synthesis and material science.
生物活性
2,5-Dimethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes two methoxy groups and a pyridine moiety, which may enhance its solubility and interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C13H15N2O4S. Its structure can be summarized as follows:
- Sulfonamide Group : Contributes to the compound’s ability to mimic natural substrates, potentially leading to competitive inhibition of enzymes.
- Methoxy Groups : Enhance solubility and may improve binding affinity through hydrophobic interactions.
- Pyridine Ring : Increases the likelihood of interaction with various biological receptors and enzymes.
The biological activity of this compound primarily involves its role as an enzyme inhibitor. Notably, it has been identified as an inhibitor of phosphoinositide 3-kinase (PI3K), a critical enzyme in cell signaling pathways associated with metabolism, growth, and survival. Inhibition of PI3K can have significant implications in cancer therapy and metabolic disorders where PI3K signaling is dysregulated.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
Several studies have explored the biological effects of related sulfonamide compounds, providing insights into the potential applications of this compound.
- Cancer Therapeutics : Research indicates that compounds similar to this compound can inhibit HIF-1α signaling pathways, which are often upregulated in cancers. Inhibitors targeting this pathway could improve treatment outcomes for patients with solid tumors .
- Antitubercular Activity : A series of benzenesulfonamide derivatives have demonstrated selective antitubercular activity against Mycobacterium tuberculosis. The structural similarities suggest that this compound may also exhibit similar properties .
- Inhibition Studies : Molecular docking studies have shown that the compound can effectively bind to various enzymes involved in metabolic pathways. This suggests a broad spectrum of potential therapeutic applications beyond cancer treatment .
属性
IUPAC Name |
2,5-dimethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c1-19-12-6-7-13(20-2)14(9-12)21(17,18)16-10-11-5-3-4-8-15-11/h3-9,16H,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMBDNKMMKZBAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49641265 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














